6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
CAS No.: 892787-35-8
VCID: VC4807257
Molecular Formula: C29H29FN2O3S
Molecular Weight: 504.62
* For research use only. Not for human or veterinary use.
![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one - 892787-35-8](/images/structure/VC4807257.png)
Description |
6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. It is notable for its complex molecular structure and potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Key Features:
SynthesisThe synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves multi-step organic reactions. Key methods may include the formation of the quinoline core followed by the introduction of the sulfonyl, piperidinyl, and other functional groups. Synthesis Steps:
Potential ApplicationsThis compound holds promise for various scientific applications, particularly in medicinal chemistry. Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial for treating cognitive disorders or mood-related conditions. Potential Mechanisms:
Physical Property Analysis:
Chemical Reactions6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can participate in various chemical reactions, influenced by its functional groups. Understanding these reactions is vital for optimizing synthesis conditions and predicting its behavior in biological systems. Reaction Types:
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CAS No. | 892787-35-8 |
Product Name | 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
Molecular Formula | C29H29FN2O3S |
Molecular Weight | 504.62 |
IUPAC Name | 6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Standard InChI | InChI=1S/C29H29FN2O3S/c1-20-8-6-10-22(14-20)18-32-19-28(36(34,35)23-11-7-9-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-12-4-3-5-13-31/h6-11,14-17,19H,3-5,12-13,18H2,1-2H3 |
Standard InChIKey | DOTGOLLOEDFKIA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C |
Solubility | not available |
PubChem Compound | 20905251 |
Last Modified | Aug 17 2023 |
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